4-(5-Bromo-2-thienyl)-4-oxobutyric acid
Overview
Description
4-(5-Bromo-2-thienyl)-4-oxobutyric acid: is an organic compound with the molecular formula C8H7BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid typically involves the bromination of thiophene derivatives followed by further functionalization. One common method includes the bromination of 2-thiophenecarboxylic acid to obtain 5-bromo-2-thiophenecarboxylic acid, which is then subjected to a series of reactions to introduce the oxo and butyric acid functionalities .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-(5-aminothienyl)-4-oxobutyric acid or 4-(5-thiolthienyl)-4-oxobutyric acid.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiophene derivatives.
Scientific Research Applications
Chemistry: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its unique structure allows for the modification of material properties .
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-thienyl)-4-oxobutyric acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to molecular targets .
Comparison with Similar Compounds
- 4-(5-Chloro-2-thienyl)-4-oxobutyric acid
- 4-(5-Methyl-2-thienyl)-4-oxobutyric acid
- 4-(5-Fluoro-2-thienyl)-4-oxobutyric acid
Comparison: 4-(5-Bromo-2-thienyl)-4-oxobutyric acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity.
Biological Activity
4-(5-Bromo-2-thienyl)-4-oxobutyric acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on diverse sources.
- Chemical Name : this compound
- Molecular Formula : CHBrOS
- CAS Number : 52240-28-5
- Physical State : Solid
- Melting Point : Approximately 67 °C .
Antioxidant Properties
Research indicates that compounds containing thienyl groups, such as this compound, exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In studies involving thieno[2,3-c]pyrazole derivatives, the antioxidant effects were measured through alterations in erythrocyte morphology under toxic conditions, showing promising protective effects against oxidative damage .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have been investigated for their anti-inflammatory properties. For instance, thienopyrazole derivatives have demonstrated the ability to inhibit phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses. This inhibition could lead to reduced inflammation and improved outcomes in conditions characterized by chronic inflammation .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research into related compounds has shown that thienyl derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, the compound can prevent cellular damage.
- Inhibition of Inflammatory Pathways : It may inhibit key enzymes involved in inflammatory processes.
- Induction of Apoptosis in Cancer Cells : The compound could activate pathways that lead to programmed cell death in malignant cells.
Study on Antioxidant Activity
In a controlled experiment assessing the antioxidant capacity of thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in fish erythrocytes, significant reductions in altered erythrocyte percentages were observed when treated with these compounds compared to controls. This study highlighted the potential of thienyl compounds as protective agents against oxidative stress .
Anti-inflammatory Research
A study examining the effects of thienopyrazole derivatives found that these compounds reduced inflammatory markers in vitro and in vivo models. The results indicated a decrease in cytokine levels and inflammatory cell infiltration, suggesting their potential as therapeutic agents for inflammatory diseases .
Data Summary
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVWVYUMOWJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.